11-Morpholinoundecanoic acid

Description

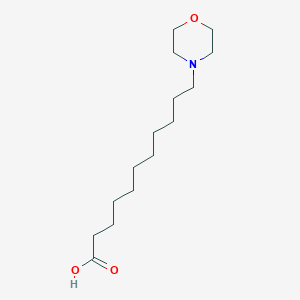

11-Morpholinoundecanoic acid is a synthetic carboxylic acid derivative featuring a morpholine ring attached to the terminal carbon of an 11-carbon aliphatic chain. These compounds share a common undecane backbone but differ in functional groups, leading to distinct chemical behaviors and applications.

Properties

IUPAC Name |

11-morpholin-4-ylundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c17-15(18)9-7-5-3-1-2-4-6-8-10-16-11-13-19-14-12-16/h1-14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXMSDHVAIJKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Morpholinoundecanoic acid typically involves the reaction of undecanoic acid with morpholine. The process can be carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the morpholine ring. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 11-Morpholinoundecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various morpholine derivatives.

Scientific Research Applications

11-Morpholinoundecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 11-Morpholinoundecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, altering their function and leading to various physiological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Key Observations :

- Functional Group Influence: The amino group in 11-aminoundecanoic acid enhances polarity and biological activity compared to the hydrophobic undecanoic acid.

- Reactivity: The alkene in 10-undecenoic acid enables polymerization, while the thiol group in 11-mercaptoundecanoic acid confers susceptibility to oxidation.

Biological Activity

11-Morpholinoundecanoic acid (MUA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of MUA's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

MUA is characterized by its morpholine ring and undecanoic acid structure, which contribute to its unique properties. The molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, making it a versatile compound in biological systems.

Antimicrobial Properties

Research has indicated that MUA possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity of MUA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

MUA has also been investigated for its anticancer properties. In vitro studies demonstrate that MUA induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound activates caspase pathways, leading to programmed cell death.

Case Study: Prostate Cancer Cell Line

A study involving the treatment of PC3 prostate cancer cells with MUA showed a dose-dependent reduction in cell viability. At concentrations of 50 µM and above, significant apoptosis was observed, highlighting MUA's potential as an anticancer agent.

The biological activity of MUA can be attributed to several mechanisms:

- Membrane Disruption : MUA's amphipathic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : MUA activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Therapeutic Applications

Given its biological activity, MUA is being explored for various therapeutic applications:

- Antimicrobial Treatments : Potential use in formulations targeting resistant bacterial strains.

- Cancer Therapy : Investigated as a potential chemotherapeutic agent due to its ability to induce apoptosis selectively in cancer cells.

- Anti-inflammatory Applications : Preliminary studies suggest MUA may modulate inflammatory pathways, providing a basis for further research into its use in inflammatory diseases.

Q & A

Q. How should researchers analyze clustered data from repeated functionalization experiments?

- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., multiple batches per synthesis condition). Software like R (lme4 package) or Python (statsmodels) can model fixed effects (e.g., reaction time) and random effects (e.g., operator variability). Validate assumptions via residual plots and Q-Q normality tests .

Q. What steps ensure reproducibility when documenting this compound-based protocols?

- Methodological Answer : Follow FAIR data principles:

- Metadata : Report solvent lot numbers, humidity, and equipment calibration dates .

- Raw data archiving : Deposit NMR spectra, HPLC chromatograms, and microscopy images in repositories like Zenodo .

- Peer review : Collaborate with independent labs to validate critical steps (e.g., carboxyl activation efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.